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Compound of Interest

Compound Name: Methyl 2,6-dimethylbenzoate

Cat. No.: B077073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties,

synthesis, and spectroscopic characterization of methyl 2,6-dimethylbenzoate. The

information is intended to support research and development activities where this sterically

hindered ester may be of interest.

Chemical Identity and Physical Properties
Methyl 2,6-dimethylbenzoate is an aromatic ester characterized by the presence of two

methyl groups ortho to the ester functionality. This substitution pattern creates significant steric

hindrance around the carbonyl group, influencing its reactivity.

Table 1: Chemical Identifiers for Methyl 2,6-dimethylbenzoate
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Identifier Value

IUPAC Name methyl 2,6-dimethylbenzoate

CAS Number 14920-81-1[1][2]

Molecular Formula C₁₀H₁₂O₂[1][2]

Molecular Weight 164.20 g/mol [1][2]

SMILES CC1=C(C(=CC=C1)C)C(=O)OC[1]

InChI Key XJMULMWDHLJUKP-UHFFFAOYSA-N

Table 2: Physical Properties of Methyl 2,6-dimethylbenzoate

Property Value

Physical Form Liquid at room temperature

Boiling Point 234.3 °C (Predicted)[3]

Density Data not available

Solubility
Poorly soluble in water, miscible with organic

solvents.

Note: Experimentally verified boiling point and density data are not readily available in the cited

literature. The provided boiling point is based on a predictive model.

Synthesis and Experimental Protocol
The synthesis of methyl 2,6-dimethylbenzoate is most commonly achieved via the Fischer

esterification of 2,6-dimethylbenzoic acid with methanol, using a strong acid catalyst. The

reaction is notably slower and requires more forcing conditions than the esterification of

unhindered benzoic acids due to the steric hindrance imposed by the two ortho-methyl groups.

These groups impede the nucleophilic attack of methanol on the protonated carboxyl group.
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Fischer esterification of 2,6-dimethylbenzoic acid.

Experimental Protocol: Fischer Esterification
This protocol is a representative procedure for the synthesis of methyl 2,6-dimethylbenzoate.

Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar,

combine 2,6-dimethylbenzoic acid (7.5 g, 0.05 mol) and an excess of methanol (50 mL, 1.24

mol).

Catalyst Addition: While swirling the flask, carefully add concentrated sulfuric acid (2.0 mL)

as the catalyst.

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a

heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be

monitored by Thin Layer Chromatography (TLC).

Work-up: After cooling the reaction mixture to room temperature, pour it into a separatory

funnel containing 100 mL of cold water.

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic

layers.

Neutralization: Wash the combined organic layer with a saturated aqueous solution of

sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid. Vent the separatory funnel
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frequently to release pressure from CO₂ evolution.

Final Wash: Wash the organic layer with a saturated sodium chloride solution (50 mL).

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Decant

the dried solution and remove the solvent under reduced pressure using a rotary evaporator

to yield the crude methyl 2,6-dimethylbenzoate.

Purification: The crude product can be purified by vacuum distillation to obtain the final

product.

Spectroscopic Data and Analysis
The structural identity and purity of methyl 2,6-dimethylbenzoate are confirmed through

various spectroscopic techniques.

Table 3: Summary of Spectroscopic Data for Methyl 2,6-dimethylbenzoate
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Spectroscopy Key Features and Expected Values

¹H NMR

Aromatic Protons (C₃-H, C₄-H, C₅-H): ~7.0-7.2

ppm (multiplet, 3H)Ester Methyl Protons (-

OCH₃): ~3.8-3.9 ppm (singlet, 3H)Ring Methyl

Protons (Ar-CH₃): ~2.3-2.4 ppm (singlet, 6H)

¹³C NMR

Carbonyl Carbon (C=O): ~170-172

ppmAromatic C₁/C₂/C₆: ~135-140 ppmAromatic

C₃/C₄/C₅: ~127-130 ppmEster Methyl Carbon (-

OCH₃): ~52 ppmRing Methyl Carbons (Ar-CH₃):

~19-21 ppm

IR Spectroscopy

C=O Stretch (Ester): ~1720-1730 cm⁻¹

(strong)C-O Stretch (Ester): ~1250-1300 cm⁻¹

(strong)Aromatic C-H Stretch: ~3000-3100 cm⁻¹

(medium)Aliphatic C-H Stretch: ~2850-2960

cm⁻¹ (medium)

Mass Spectrometry (EI)

Molecular Ion [M]⁺: m/z = 164Base Peak [M-

OCH₃]⁺: m/z = 133Other Fragments: m/z = 105,

77

Analysis Details
NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple due to the

molecule's symmetry. The two ring methyl groups are equivalent, giving a single sharp peak

integrating to 6 protons. The three aromatic protons will appear as a multiplet. The ¹³C NMR

spectrum will show distinct signals for the carbonyl carbon, the ester methyl carbon, and the

aromatic ring carbons, with the substituted carbons appearing at a lower field.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong

absorption band of the ester carbonyl (C=O) group. The C-O stretching vibrations and the

various C-H stretches of the aromatic and aliphatic groups provide further confirmation of the

structure.

Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak is

observed at m/z 164, corresponding to the molecular weight of the compound. The most
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stable fragment and thus the base peak typically results from the loss of the methoxy radical

(-•OCH₃), yielding the 2,6-dimethylbenzoyl cation at m/z 133.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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